molecular formula C19H22N2O5S B2867434 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3-dimethoxybenzamide CAS No. 946343-62-0

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3-dimethoxybenzamide

Cat. No. B2867434
CAS RN: 946343-62-0
M. Wt: 390.45
InChI Key: VTAIMYBZLOWZRT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3-dimethoxybenzamide” is C23H27N5O3S . The average mass is 453.557 Da and the monoisotopic mass is 453.183472 Da .

Scientific Research Applications

Synthesis and Antimicrobial Screening

A series of compounds, including those related to the specified chemical structure, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown in vitro antibacterial activity against both Gram-positive (such as Staphylococcus aureus and Streptococcus pyogenes) and Gram-negative (such as Escherichia coli and Pseudomonas aeruginosa) bacteria. Furthermore, they exhibited inhibitory action against fungi (Candida albicans, Aspergillus niger, Aspergillus clavatus), suggesting potential therapeutic interventions for treating microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Microwave Induced Synthesis for Enhanced Antimicrobial Activity

Another study focused on the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial analogs. This research highlighted the importance of incorporating fluorine atoms into the benzoyl group to enhance antimicrobial activity. Compounds synthesized through this method showed significant activity at minimal inhibitory concentrations (MICs) against selected bacterial and fungal strains, illustrating the potential for developing novel antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Biological Activity and Synthesis of N-Benzyl Aplysinopsin Analogs

Research on N-benzyl aplysinopsin analogs, including structures similar to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3-dimethoxybenzamide, has been conducted to evaluate their potential as anticancer agents. Novel analogs were synthesized and assessed for in vitro cytotoxicity against a panel of human tumor cell lines. This study identified compounds with significant growth inhibition and cytotoxicity against melanoma and ovarian cancer cells, suggesting a pathway for developing effective antitumor agents (Penthala, Reddy Yerramreddy, & Crooks, 2011).

Mechanism of Action

The mechanism of action for “N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3-dimethoxybenzamide” is not available . It is known to be used in scientific research, which suggests it may interact with various biological targets .

Safety and Hazards

The safety and hazards associated with “N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3-dimethoxybenzamide” are not detailed in the search results . As with all chemicals, appropriate safety precautions should be taken when handling and using this compound.

properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-13-8-9-14(21-10-5-11-27(21,23)24)12-16(13)20-19(22)15-6-4-7-17(25-2)18(15)26-3/h4,6-9,12H,5,10-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAIMYBZLOWZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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